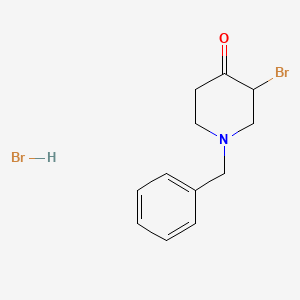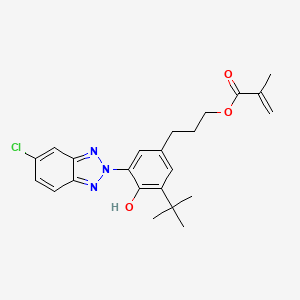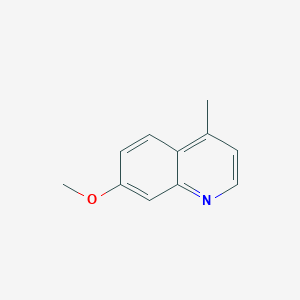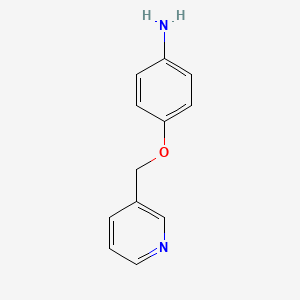![molecular formula C9H13N3O3S B1314320 Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate CAS No. 79525-85-2](/img/structure/B1314320.png)
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with potential applications in various scientific fields. It is a derivative of 1,3,4-thiadiazole, a moiety known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular formula of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is C9H13N3O3S. The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Applications
1,3,4-Thiadiazole derivatives, such as Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate, have been found to exhibit potent antimicrobial properties . They have been tested against various microorganisms like E. coli, B. mycoides, and C. albicans, showing promising results .
Antifungal Applications
These compounds have also shown significant antifungal activities. For instance, some 1,3,4-thiadiazole derivatives of glucosides have demonstrated good antifungal activities, especially against Phytophthora infestans .
Antibacterial Applications
In addition to their antifungal properties, 1,3,4-thiadiazole derivatives have also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Cytotoxic Properties
The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests potential applications in cancer research and treatment.
Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds
Hydrazonoyl halides, a large group of compounds that include 1,3,4-thiadiazole derivatives, have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Industrial Applications
Due to their wide biological properties, these compounds have found various industrial applications . They are used in the synthesis of various chemicals, making them an interesting group in medicinal chemistry .
Pharmaceutical Applications
1,3,4-Thiadiazole derivatives have been used in the development of various pharmaceutical drugs due to their wide range of biological properties . They have been used in the development of anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic drugs .
Plant Growth Regulator
1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . This suggests potential applications in agriculture, particularly in crop growth and yield improvement .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antifungal activity against strains such asAspergillus niger and Candida albicans . These fungi are common pathogens, and inhibiting their growth can help treat infections caused by them.
Mode of Action
It’s likely that the compound interacts with its targets (potentially fungal cells) and inhibits their growth . The specifics of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Given its potential antifungal activity , it may interfere with essential fungal biochemical pathways, leading to inhibited growth.
Result of Action
Based on its potential antifungal activity , it can be inferred that the compound may lead to the death of fungal cells, thereby alleviating infections caused by these pathogens.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound 2-amino-5-ethylthio-1,3,4-thiadiazole has been studied for its ability to inhibit copper corrosion in an aerated 0.50M HCl solution While this is not the same compound, it does suggest that environmental conditions can impact the activity of similar compounds
Propiedades
IUPAC Name |
ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMIJYDHVSXNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)



![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)








